6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one
Description
This compound (CAS: 1219567-95-9) is a pyridazin-3(2H)-one derivative featuring a 4-chlorophenyl group at position 6 and a 1,2,6-trimethylindole moiety linked via a 2-oxoethyl chain at position 2 of the pyridazinone core. Its molecular formula is C₂₂H₁₈ClN₃O₂, with a molecular weight of 391.85 g/mol. Key physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 594.3±60.0 °C, and a moderate lipophilicity (LogP: 3.18) .
Properties
Molecular Formula |
C23H20ClN3O2 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H20ClN3O2/c1-14-4-9-18-20(12-14)26(3)15(2)23(18)21(28)13-27-22(29)11-10-19(25-27)16-5-7-17(24)8-6-16/h4-12H,13H2,1-3H3 |
InChI Key |
UJUMTNUVCVVEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Bromine-Mediated Cyclization
A common method involves bromination of dihydropyridazinones followed by dehydrogenation:
-
Starting Material : 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone.
-
Bromination : Treatment with bromine in acetic acid at 65–70°C for 3 hours forms 6-(4-chlorophenyl)-3(2H)-pyridazinone.
-
Dehydrohalogenation : Phosphorus oxychloride (POCl₃) at 100°C converts intermediates to chloropyridazines, which are hydrolyzed to pyridazinones.
Reaction Conditions :
Condensation with p-Nitrophenylacetic Acid
Alternative routes use acetic anhydride-mediated condensation:
-
Cyclization : Reflux in acetic anhydride forms the pyridazinone core via intermediate alkylidene species.
Advantages : Avoids bromine handling; yields up to 82%.
Indole Side Chain Preparation
The 1,2,6-trimethylindole moiety is synthesized through Fischer indole synthesis or modifications of pre-existing indoles.
Fischer Indole Synthesis
Functionalization at C3
-
Vilsmeier–Haack Formylation : Introduces formyl groups at C3 for subsequent alkylation.
-
Grignard Addition : Methyl magnesium bromide adds methyl groups to pre-functionalized indoles.
Coupling of Pyridazinone and Indole Moieties
The indole side chain is introduced via nucleophilic substitution or alkylation.
Alkylation of Pyridazinone
-
Base-Mediated Reaction :
Example Protocol :
Mitsunobu Reaction
For stereospecific coupling:
Optimization and Challenges
Regioselectivity in Pyridazinone Formation
Bromination at C3 vs. C5 is controlled by steric effects of the 4-chlorophenyl group. Excess Br₂ favors C3 substitution.
Purification Challenges
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves regioisomers.
-
Recrystallization : Ethanol/water mixtures improve purity to >98%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole and pyridazinone moieties are known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the pyridazinone core and indole/heterocyclic appendages. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Matters :
- The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl in . Para-substitution often enhances electronic stability and binding affinity compared to ortho-substitution, which may sterically hinder interactions .
- The 1,2,6-trimethylindole group in the target compound provides steric bulk and lipophilicity, differing from the piperazine in (polar, basic) or methylsulfonylindole in (electron-withdrawing).
Synthetic Pathways: The target compound’s synthesis likely follows methods seen in and , involving alkylation of pyridazinone with a halogenated indole derivative under basic conditions (e.g., K₂CO₃ in acetone). Derivatives like require multi-step reactions (e.g., diazepine condensation), which may reduce yield compared to straightforward alkylation .
Physicochemical Properties: The target’s LogP (3.18) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is higher than polar analogs like (piperazine-containing) but lower than highly hydrophobic derivatives like (benzodiazepine hybrid). Boiling point (594°C) and density (1.3 g/cm³) align with pyridazinone derivatives, indicating thermal stability suitable for pharmaceutical processing .
Challenges and Limitations
Biological Activity
The compound 6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one , with a CAS number of 1219587-51-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
- Molecular Formula : C23H20ClN3O2
- Molecular Weight : 405.9 g/mol
- Structure : The compound features a pyridazinone core substituted with a chlorophenyl group and an indole derivative, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with molecular targets involved in cancer progression.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one | MCF-7 (breast cancer) | 1.5 |
| Similar Pyridazinone Derivative | HepG2 (liver cancer) | 2.0 |
These results imply that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Compounds with similar frameworks have shown effectiveness in reducing inflammation markers in vitro.
| Activity Assessed | Model Used | Effectiveness |
|---|---|---|
| Prostaglandin E2 Inhibition | Rat model | Significant reduction at doses ≥ 10 mg/kg |
| Cytokine Production Inhibition | Human cell lines | Dose-dependent decrease in IL-6 and TNF-alpha levels |
This suggests that the compound could be a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that the compound may exhibit antimicrobial properties against various pathogens.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings warrant further exploration into the compound's potential as an antimicrobial agent.
Case Studies and Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For instance, a study demonstrated that modifications at the indole position led to increased potency against certain cancer cell lines, highlighting the importance of structural optimization.
Notable Research:
- A study published in Journal of Medicinal Chemistry explored various derivatives and their effects on tumor growth inhibition in vivo, showing promising results for certain analogs.
- Another investigation assessed the anti-inflammatory effects using a rat model of arthritis, revealing significant reductions in swelling and pain markers when treated with the compound.
Q & A
Q. What are the key structural features of 6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one, and how do they influence its reactivity?
The compound comprises a pyridazinone core, a 4-chlorophenyl group, and an indole derivative with methyl substituents. The pyridazinone ring provides hydrogen-bonding sites, while the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The indole moiety may facilitate π-π stacking interactions with biological targets. Substituents like the methyl groups on the indole ring can sterically hinder or direct reactivity in synthetic modifications .
Q. What synthetic methodologies are reported for pyridazinone derivatives, and how can they be adapted for this compound?
Pyridazinones are typically synthesized via cyclization of diketones with hydrazines or through Claisen-Schmidt condensations. For analogs of this compound, multi-step reactions involving:
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: To confirm substituent positions (e.g., ¹H NMR for indole methyl groups and pyridazinone protons).
- HPLC-MS: For purity assessment (>95% recommended for biological studies).
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structural modifications of the indole or pyridazinone moieties enhance biological activity?
SAR studies on analogs suggest:
- Indole Modifications: Replacing methyl groups with halogens (e.g., fluorine) improves target selectivity in kinase inhibition .
- Pyridazinone Substituents: Adding electron-withdrawing groups (e.g., -CF₃) to the 4-chlorophenyl ring increases metabolic stability .
- Side Chain Optimization: Introducing piperazine or morpholine rings (as seen in and ) enhances solubility and pharmacokinetics .
Q. How should researchers address contradictory data in biological activity assays?
Contradictions often arise from assay conditions (e.g., cell line variability) or impurity interference. Mitigation strategies include:
- Standardized Assays: Use orthogonal methods (e.g., fluorescence polarization and SPR for binding affinity).
- Batch Reproducibility: Validate purity via HPLC and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Reference Controls: Compare with structurally validated analogs (e.g., 5-methoxyindole derivatives with known anticancer activity) .
Q. What experimental design principles apply to in vivo studies of this compound?
- Dose Optimization: Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life.
- Toxicity Screening: Use zebrafish or murine models to assess hepatotoxicity (ALT/AST levels) and neurotoxicity.
- Control Groups: Include vehicle controls and reference compounds (e.g., 4-chlorophenyl-pyridazinone derivatives with established antimicrobial activity) .
Q. How can computational methods guide the optimization of this compound?
- Molecular Docking: Predict binding modes to targets like cyclooxygenase-2 (COX-2) or serotonin receptors.
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
